molecular formula C4H9ClO B12745275 2-Butanol, 3-chloro-, (R*,S*)- CAS No. 10325-41-4

2-Butanol, 3-chloro-, (R*,S*)-

Cat. No.: B12745275
CAS No.: 10325-41-4
M. Wt: 108.57 g/mol
InChI Key: XKEHIUIIEXXHJX-IUYQGCFVSA-N
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Description

2-Butanol, 3-chloro-, (R*,S*)- is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

    Grignard Reaction: One common method to synthesize 2-Butanol, 3-chloro-, (R*,S*)- involves the Grignard reaction.

    Chlorination: Another method involves the chlorination of 2-butanol.

Industrial Production Methods

Industrial production of 2-Butanol, 3-chloro-, (R*,S*)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the selective chlorination of 2-butanol.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Hydrocarbons

    Substitution: Various substituted alcohols and amines

Mechanism of Action

The mechanism of action of 2-Butanol, 3-chloro-, (R*,S*)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanol, 3-chloro-, (R,R)-**
  • 2-Butanol, 3-chloro-, (S,S)-**
  • 3-Chloro-2-butanol

Uniqueness

2-Butanol, 3-chloro-, (R*,S*)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

CAS No.

10325-41-4

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

IUPAC Name

(2R,3S)-3-chlorobutan-2-ol

InChI

InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4+/m0/s1

InChI Key

XKEHIUIIEXXHJX-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]([C@H](C)Cl)O

Canonical SMILES

CC(C(C)Cl)O

Origin of Product

United States

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